N-(3,4-dimethoxyphenyl)-2-({2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide
Description
The compound N-(3,4-dimethoxyphenyl)-2-({2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide features a pyrazolo[4,3-d]pyrimidin core with a 7-oxo group, a 2-ethyl substituent, and a 6-(4-methoxyphenyl)methyl side chain. The 5-position is linked via a sulfanyl bridge to an acetamide moiety substituted with a 3,4-dimethoxyphenyl group.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O5S/c1-5-29-14-19-23(28-29)24(32)30(13-16-6-9-18(33-2)10-7-16)25(27-19)36-15-22(31)26-17-8-11-20(34-3)21(12-17)35-4/h6-12,14H,5,13,15H2,1-4H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOODOZBEPOENT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)NC3=CC(=C(C=C3)OC)OC)CC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s primary target, it’s challenging to provide a detailed explanation of its mode of action. It’s worth noting that many compounds exert their effects by binding to specific receptors or enzymes, altering their function and leading to changes in cellular processes.
Biochemical Pathways
Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs. Without knowing the specific target of SMR000621448, it’s difficult to predict which pathways might be affected.
Result of Action
The effects of a compound at the molecular and cellular level can include changes in gene expression, alterations in cellular signaling pathways, and effects on cell growth and survival.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, humidity, and pH can affect a compound’s stability and how well it can interact with its target. .
Biological Activity
N-(3,4-dimethoxyphenyl)-2-({2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential based on recent research findings.
Chemical Structure
The compound's structure can be broken down into key components:
- Pyrazolo[4,3-d]pyrimidine moiety : Known for its role in various biological activities including anticancer effects.
- Dimethoxyphenyl and methoxyphenyl groups : These substituents may enhance lipophilicity and biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 1 | MCF7 | 0.39 | Aurora-A kinase inhibition |
| Compound 2 | A375 | 4.2 | CDK2 inhibition |
| Compound 3 | HCT116 | 0.46 | Cell cycle arrest at G1 phase |
These findings suggest that the compound may possess similar mechanisms of action due to structural similarities with known active pyrazole derivatives .
Anti-inflammatory Effects
The pyrazolo[4,3-d]pyrimidine scaffold has also been associated with anti-inflammatory activity. Studies indicate that derivatives can inhibit pro-inflammatory markers such as iNOS and COX-2 in cell models. The compound's structural features may contribute to this activity through modulation of signaling pathways involved in inflammation .
The biological activity of this compound likely involves multiple mechanisms:
- Kinase Inhibition : The compound may inhibit specific kinases involved in cell proliferation and survival.
- Cell Cycle Regulation : It has been observed to induce cell cycle arrest in various cancer cell lines.
- Modulation of Apoptosis : Potential to trigger apoptotic pathways in cancer cells.
Case Studies
Several case studies have investigated the efficacy of compounds similar to this compound:
-
Study on MCF7 Cells : A derivative exhibited an IC50 value of 0.39 µM against MCF7 cells, indicating significant anticancer potential.
"The compound displayed strong efficacy against breast cancer cell lines through selective inhibition of Aurora-A kinase" .
- In Vivo Models : Research involving animal models demonstrated reduced tumor growth when treated with pyrazole derivatives similar to the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
N-Ethyl-2-{[1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-methylphenyl)acetamide ()
- Core : Pyrazolo[4,3-d]pyrimidin with a 7-oxo group.
- Key Differences :
- 1-Ethyl and 3-methyl substituents on the pyrimidine ring (vs. 2-ethyl in the target compound).
- 6-(4-methylbenzyl) side chain (vs. 6-(4-methoxyphenyl)methyl).
- Acetamide linked to 3-methylphenyl (vs. 3,4-dimethoxyphenyl).
- Implications: The 4-methoxy group in the target compound may enhance solubility and electronic effects compared to the 4-methyl substituent in this analogue.
2-Amino-4-oxo-5-[(substituted phenyl)sulfanyl]pyrrolo[2,3-d]pyrimidines ()
- Core : Pyrrolo[2,3-d]pyrimidine (vs. pyrazolo[4,3-d]pyrimidin).
- Key Differences :
- Pyrrole fused to pyrimidine (vs. pyrazole fusion).
- Substituents include 4-chlorophenyl, 3,4-dichlorophenyl, and 3,4-dimethoxyphenyl on the sulfanyl group.
- Biological Activity :
- Compounds with 3,4-dichlorophenyl (IC₅₀ ~10⁻⁸ M) and 4-nitrophenyl (IC₅₀ ~10⁻⁷ M) showed potent thymidylate synthase (TS) inhibition.
- The 3,4-dimethoxyphenyl analogue (compound 11) exhibited moderate TS inhibition (IC₅₀ ~10⁻⁶ M), suggesting that methoxy groups may reduce potency compared to electron-withdrawing substituents.
Physical and Pharmacokinetic Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
